molecular formula C17H25ClN2O2 B610629 S 38093 Hydrochloride CAS No. 1222097-72-4

S 38093 Hydrochloride

Cat. No. B610629
CAS RN: 1222097-72-4
M. Wt: 324.85
InChI Key: AFSVOZDCVFYWFG-UHFFFAOYSA-N
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Description

S 38093 Hydrochloride is a brain-penetrant, orally active antagonist of H3 receptor . It has a molecular weight of 324.85 and its IUPAC name is 4-(3-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propoxy)benzamide hydrochloride .


Molecular Structure Analysis

The molecular structure of S 38093 Hydrochloride is represented by the linear formula C17H25ClN2O2 . The InChI code for this compound is 1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H .


Physical And Chemical Properties Analysis

S 38093 Hydrochloride is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

Chemical Properties

“S 38093 Hydrochloride” belongs to the chemical family of benzamides . It is an orally available compound with selective affinity toward histamine H3 receptor . The empirical formula is

C17H24N2O2⋅HClC_{17}H_{24}N_{2}O_{2} \cdot HClC17​H24​N2​O2​⋅HCl

.

Pharmacological Actions

“S 38093 Hydrochloride” exhibits both antagonist and inverse agonist activity . It has a selective affinity toward histamine H3 receptor (human/mouse/rat H3R Ki = 0.2/1.44/8.8 μM), but not other histaminergic receptors .

Memory Enhancement

“S 38093 Hydrochloride” has been reported to improve age-associated memory and cognition deficits in mice and rats . It has been used in combination with Donepezil, an acetylcholinesterase inhibitor, to create a synergistic memory-enhancing effect in middle-aged mice .

Alzheimer’s Disease Treatment

The combination of “S 38093 Hydrochloride” and Donepezil has been studied for its potential in treating cognitive symptoms of Alzheimer’s disease . The combination induced a dose-dependent synergistic memory-enhancing effect in middle-aged mice .

Pain Management

“S 38093 Hydrochloride” has demonstrated antiallodynic and antihyperalgesic efficacy in rat models of neuropathic pain .

Neural Activity Enhancement

The memory-enhancing effect of the “S 38093 Hydrochloride” and Donepezil combination is mediated by its action on the septo-hippocampal circuitry . It enhances neural activity in the septo-hippocampal system .

Safety and Hazards

The safety information for S 38093 Hydrochloride includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSVOZDCVFYWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S 38093 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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